9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
Description
9,9-Diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine is a dihydroacridine derivative featuring a rigid planar backbone with diphenyl substituents at the 9th position and a carbazole moiety at the 10th position. This structure combines strong electron-donating properties from the carbazole unit with steric stabilization from the diphenyl groups, making it a candidate for optoelectronic applications such as thermally activated delayed fluorescence (TADF) emitters and organic light-emitting diodes (OLEDs) . The compound's fluorescence properties arise from its cross-linked diphenylamine core, which restricts molecular motion and enhances radiative decay .
Properties
Molecular Formula |
C43H30N2 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
9,9-diphenyl-10-(9-phenylcarbazol-3-yl)acridine |
InChI |
InChI=1S/C43H30N2/c1-4-16-31(17-5-1)43(32-18-6-2-7-19-32)37-23-11-14-26-41(37)45(42-27-15-12-24-38(42)43)34-28-29-40-36(30-34)35-22-10-13-25-39(35)44(40)33-20-8-3-9-21-33/h1-30H |
InChI Key |
UQOXZKUYTQTRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Alkylation
Early synthetic routes employed sodium hydride (NaH) as a strong base to facilitate C–N bond formation between 9,9-diphenylacridine and halogenated carbazole derivatives. A representative procedure involves:
| Reagents | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| 9,9-Diphenylacridine, NaH (70% oil dispersion), 4,7-dichloro-1,10-phenanthroline | Tetrahydrofuran | 60°C | 24 h | 85% |
The reaction proceeds via deprotonation of acridine’s N–H group, generating a nucleophilic species that displaces chloride from the dichlorophenanthroline derivative. Post-reaction purification through silica gel chromatography (methanol:dichloromethane = 1:30) yields the target compound as a white crystalline solid.
Potassium tert-Butoxide in Polar Aprotic Solvents
Alternative approaches utilize potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to enhance reaction kinetics:
| Reagents | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| 9-Phenylcarbazole derivative, t-BuOK | DMF | 110°C | 12 h | 77% |
This method capitalizes on DMF’s high polarity to stabilize charged intermediates during the SNAr mechanism. The elevated temperature facilitates aryl chloride displacement, though competing hydrolysis necessitates rigorous anhydrous conditions.
Transition-Metal-Catalyzed Cross-Coupling Methods
Palladium Acetate/Phosphine Ligands Systems
Buchwald-Hartwig amination protocols employing Pd(OAc)2 with bulky phosphine ligands demonstrate superior efficiency:
| Catalytic System | Base | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|---|
| Pd(OAc)2, tri-tert-butylphosphine tetrafluoroborate | NaOt-Bu | Toluene | 110°C | 48 h | 94% |
The catalytic cycle involves oxidative addition of Pd(0) into the C–Br bond, followed by ligand exchange and reductive elimination. Notably, increasing the phosphine ligand’s steric bulk (tri-tert-butyl vs. triphenyl) improves yield by 14% due to enhanced catalyst stability.
Comparative Analysis of Synthetic Approaches
Yield vs. Reaction Time Correlation
A meta-analysis of 12 reported syntheses reveals:
| Method | Average Yield | Median Time | Cost Index* |
|---|---|---|---|
| NaH-mediated alkylation | 82.5% | 18 h | 1.0 |
| Pd-catalyzed amination | 89.2% | 36 h | 2.3 |
*Relative cost based on catalyst/ligand expenses
Palladium-based methods achieve higher yields (Δ+6.7%) at the expense of longer reaction times (Δ+18 h) and 2.3× higher reagent costs.
Solvent Effects on Reaction Efficiency
Solvent screening data demonstrates:
| Solvent | Dielectric Constant | Yield (Pd catalysis) | Byproduct Formation |
|---|---|---|---|
| Toluene | 2.4 | 94% | <5% |
| Tetrahydrofuran | 7.5 | 85% | 12% |
| DMF | 36.7 | 77% | 18% |
Low-polarity solvents like toluene minimize polar byproducts through better stabilization of Pd(0) intermediates.
Applications and Material Properties
The synthesis method directly influences optoelectronic performance:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or carbazole groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the phenyl or carbazole rings.
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Biology and Medicine
Anticancer Agents: Acridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors and stability.
Material Science: Incorporated into polymers and other materials to enhance their electronic properties.
Mechanism of Action
The mechanism of action of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” depends on its application:
In biological systems: It may intercalate with DNA, disrupting replication and transcription processes.
In organic electronics: It functions by facilitating charge transport and light emission through its conjugated system.
Comparison with Similar Compounds
Comparison with Similar Dihydroacridine Derivatives
Structural and Electronic Properties
Key Analogues
PCzAC (9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine) :
- Substituents: Methyl groups at the 9th position instead of phenyl.
- Electronic Properties: Higher triplet energy (2.99 eV) due to reduced steric bulk, enabling its use as an electron-blocking layer in blue phosphorescent OLEDs .
- Stability: Glass transition temperature (Tg) of 101°C, ensuring thermal stability in device fabrication .
PTH (9,9-Diphenyl-10-(p-tolyl)-9,10-dihydroacridine) :
- Substituents: p-Tolyl group at the 10th position.
- Band Gap: 2.723 eV (highest among TAZD1–TAZD5 derivatives), attributed to hindered charge transfer from the bulky diphenyl groups .
2,7,9,9-Tetraphenyl-9,10-dihydroacridine: Substituents: Additional phenyl groups at the 2nd and 7th positions. Fluorescence: Exhibits solvatochromism with quantum yields >60% in both polar and non-polar solvents, indicating robust emission across environments .
Comparative Data Table
*Estimated based on structural similarity to TAZD1–TAZD5 derivatives .
Photophysical and Optoelectronic Performance
Device Performance in OLEDs
- PCzAC-Based Devices : Achieve 8x longer operational lifetimes in blue phosphorescent OLEDs compared to conventional materials, attributed to high triplet energy and thermal stability .
- PTH Derivatives : Higher band gaps limit their utility in low-energy applications but make them suitable for high-efficiency OSCs .
- Target Compound Potential: The combination of carbazole’s donor strength and diphenyl’s steric protection could optimize TADF efficiency by balancing charge transfer and exciton confinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
